tert-Butyl 3-amino-2-phenylazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-2-phenylazetidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol It is an azetidine derivative, characterized by the presence of a tert-butyl group, an amino group, and a phenyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-phenylazetidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . One common method involves the use of this compound as a starting material, which undergoes a series of chemical transformations to yield the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is typically carried out in batch or continuous reactors, with stringent quality control measures to ensure consistency and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is common in monitoring the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-2-phenylazetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the functional groups present in the molecule, such as the amino group and the phenyl group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions may result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
tert-Butyl 3-amino-2-phenylazetidine-1-carboxylate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, such as antimicrobial and anticancer activities. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl 3-amino-2-phenylazetidine-1-carboxylate include other azetidine derivatives with different substituents on the azetidine ring . Examples include tert-butyl 3-amino-3-phenylazetidine-1-carboxylate and tert-butyl 3-amino-2-methylazetidine-1-carboxylate .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-11(15)12(16)10-7-5-4-6-8-10/h4-8,11-12H,9,15H2,1-3H3 |
InChI Key |
PZZMEFXCTZWZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1C2=CC=CC=C2)N |
Origin of Product |
United States |
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